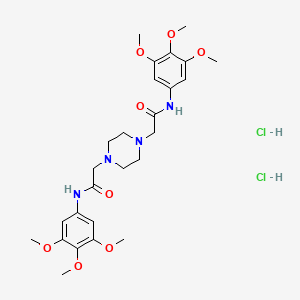
1,4-Piperazinediacetamide, N,N'-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride is a complex organic compound with the molecular formula C26H38Cl2N4O8 It is known for its unique structure, which includes a piperazine ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with acetic anhydride to form piperazine diacetate. This intermediate is then reacted with 3,4,5-trimethoxyaniline under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Piperazinediacetamide, N,N’-bis(3,4-dimethoxyphenyl)-, dihydrochloride
- 1,4-Piperazinediacetamide, N,N’-bis(3,5-dimethoxyphenyl)-, dihydrochloride
Uniqueness
1,4-Piperazinediacetamide, N,N’-bis(3,4,5-trimethoxyphenyl)-, dihydrochloride is unique due to the presence of three methoxy groups on the phenyl rings, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
68061-37-0 |
|---|---|
Molecular Formula |
C26H38Cl2N4O8 |
Molecular Weight |
605.5 g/mol |
IUPAC Name |
2-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]piperazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C26H36N4O8.2ClH/c1-33-19-11-17(12-20(34-2)25(19)37-5)27-23(31)15-29-7-9-30(10-8-29)16-24(32)28-18-13-21(35-3)26(38-6)22(14-18)36-4;;/h11-14H,7-10,15-16H2,1-6H3,(H,27,31)(H,28,32);2*1H |
InChI Key |
BIPLGJOZBFMMAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2CCN(CC2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















